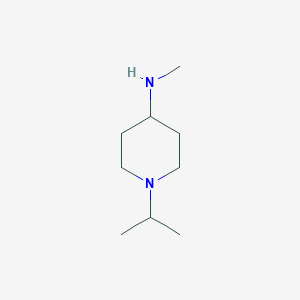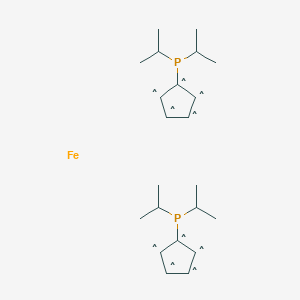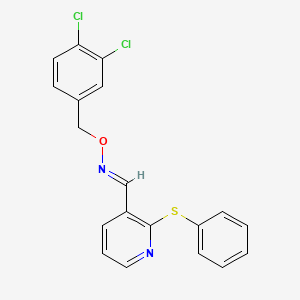![molecular formula C16H20ClN5O2 B2480205 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 1030020-39-3](/img/structure/B2480205.png)
7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidoindole core, which is further substituted with methoxy groups and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step procedures that include the formation of the pyrimidoindole core followed by the introduction of methoxy groups and the piperazine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of environmentally friendly processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient large-scale production .
化学反応の分析
Types of Reactions
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-4-(piperazin-1-yl)-quinazoline: Shares structural similarities but differs in the core heterocyclic system.
7,8-Dimethoxyperphenazine: Contains similar methoxy and piperazine groups but has a different overall structure.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct biological activities.
Uniqueness
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific combination of functional groups and the pyrimidoindole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
7,8-dimethoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)18-9-19-16(15)21-5-3-17-4-6-21/h7-9,17,20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXLFMHXEISDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCNCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)


![3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)





![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2480140.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

